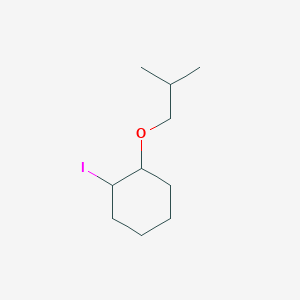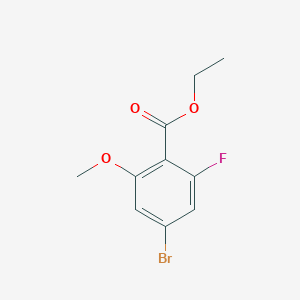![molecular formula C20H14FN7 B13075676 N-(4-(4H-1,2,4-Triazol-3-yl)phenyl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1202619-29-1](/img/structure/B13075676.png)
N-(4-(4H-1,2,4-Triazol-3-yl)phenyl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4H-1,2,4-Triazol-3-yl)phenyl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a complex organic compound that features a unique combination of triazole and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4H-1,2,4-Triazol-3-yl)phenyl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves multiple steps, starting with the preparation of the triazole and pyridine intermediates. One common method involves the use of triflic anhydride activation followed by microwave-induced cyclodehydration to form the triazole ring . The pyridine ring can be synthesized through a Pd-catalyzed intramolecular C-H functionalization reaction . The final step involves coupling the triazole and pyridine intermediates under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scalable protocols such as ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes using polyethylene glycol as a recyclable reaction medium . This method is both economic and potentially viable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(4H-1,2,4-Triazol-3-yl)phenyl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as ceric ammonium nitrate.
Reduction: Reduction reactions can be carried out using hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include triflic anhydride, ceric ammonium nitrate, and hydrazine derivatives. Reaction conditions often involve the use of microwave irradiation, Pd-catalysis, and recyclable reaction media such as polyethylene glycol .
Major Products
The major products formed from these reactions include various substituted triazoles and pyridines, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
N-(4-(4H-1,2,4-Triazol-3-yl)phenyl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(4-(4H-1,2,4-Triazol-3-yl)phenyl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation, leading to apoptosis in cancer cells . The triazole and pyridine rings play a crucial role in binding to these molecular targets, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazole and pyridine derivatives such as:
Uniqueness
What sets N-(4-(4H-1,2,4-Triazol-3-yl)phenyl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine apart is its unique combination of triazole and pyridine rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
1202619-29-1 |
|---|---|
Fórmula molecular |
C20H14FN7 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
8-(3-fluorophenyl)-N-[4-(1H-1,2,4-triazol-5-yl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C20H14FN7/c21-15-4-1-3-14(11-15)17-5-2-10-28-19(17)25-20(27-28)24-16-8-6-13(7-9-16)18-22-12-23-26-18/h1-12H,(H,24,27)(H,22,23,26) |
Clave InChI |
QHYAVQXSXJQSGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C2=CC=CN3C2=NC(=N3)NC4=CC=C(C=C4)C5=NC=NN5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


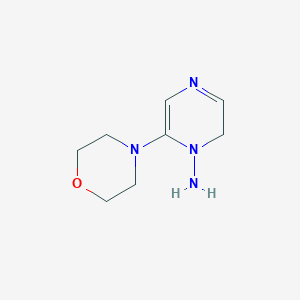
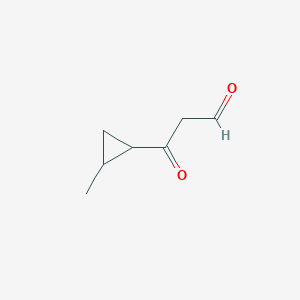
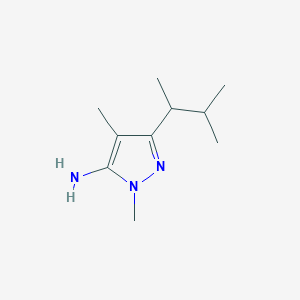

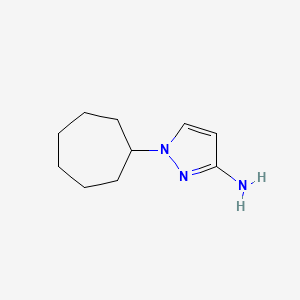




![2-[(Dimethylamino)methylidene]spiro[4.4]nonan-1-one](/img/structure/B13075647.png)
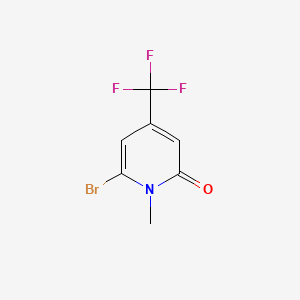
![3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole](/img/structure/B13075659.png)
